![molecular formula C11H11BrN4O3 B280003 ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and medicinal chemistry. This molecule belongs to the pyrazole class of compounds and has been shown to have promising biological activity.
Mécanisme D'action
The mechanism of action of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is thought to involve the binding of the compound to specific target proteins. This binding can result in the inhibition of the target protein's activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CK2 and Hsp90, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for certain target proteins. This specificity allows researchers to investigate the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
Orientations Futures
There are several future directions for the study of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. One area of interest is the development of more potent and selective analogs of the compound. Additionally, further research is needed to fully understand the mechanism of action of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate and its effects on various cellular processes. Finally, the potential clinical applications of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in the treatment of various diseases should be explored further.
Méthodes De Synthèse
The synthesis of ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a multi-step process that involves the use of various chemical reagents and techniques. The initial step involves the reaction of 4-bromo-1H-pyrazole with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with methyl hydrazinecarboxylate to produce the final product, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential use as a tool compound in drug discovery. It has been shown to have inhibitory effects on certain enzymes and proteins that are involved in various disease processes. For example, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins.
Propriétés
Formule moléculaire |
C11H11BrN4O3 |
|---|---|
Poids moléculaire |
327.13 g/mol |
Nom IUPAC |
ethyl 5-(4-bromopyrazole-1-carbonyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11BrN4O3/c1-3-19-11(18)9-4-8(14-15(9)2)10(17)16-6-7(12)5-13-16/h4-6H,3H2,1-2H3 |
Clé InChI |
DTOBZTULHKGEGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N2C=C(C=N2)Br |
SMILES canonique |
CCOC(=O)C1=CC(=NN1C)C(=O)N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



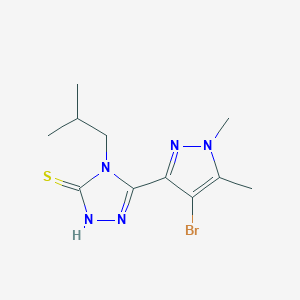
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
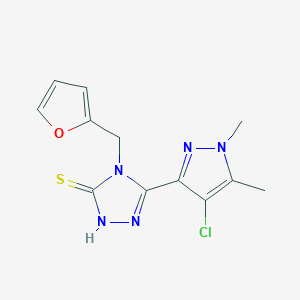
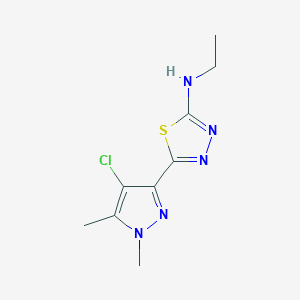
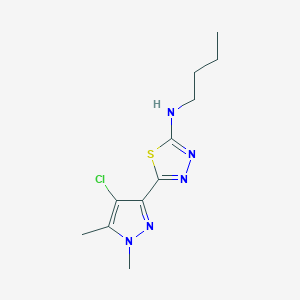
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
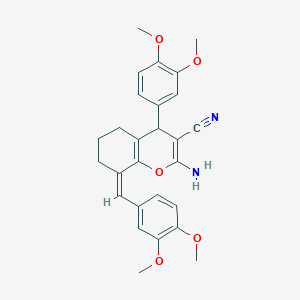
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
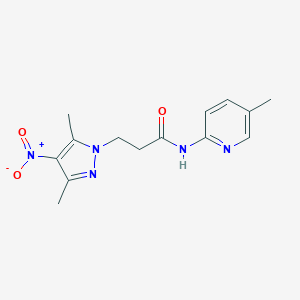
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
